molecular formula C16H18N2O3 B2565215 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-3-carboxamide CAS No. 1797277-81-6

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-3-carboxamide

Cat. No.: B2565215
CAS No.: 1797277-81-6
M. Wt: 286.331
InChI Key: KUPGWRIZJJMAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)furan-3-carboxamide (CAS 1797277-81-6) is a chemical compound with a molecular formula of C16H18N2O3 and a molecular weight of 286.33 g/mol. It is supplied as a high-purity material for research purposes . This compound is of significant interest in medicinal chemistry and pharmacology research, particularly in the field of antithrombotic agents. Its core structure is related to a class of potent P2Y12 receptor antagonists. The P2Y12 receptor is a well-validated target for inhibiting platelet aggregation, and antagonists are investigated for the treatment and prevention of thrombotic conditions . Compounds featuring the 3-methoxypyrrolidin-1-yl moiety, as present in this molecule, have been advanced in preclinical research for their promising efficacy and potentially wider therapeutic window compared to existing therapies . Beyond its primary research application, the structural features of this compound make it a valuable building block for further chemical exploration and drug discovery efforts. It is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-15-6-8-18(10-15)14-4-2-13(3-5-14)17-16(19)12-7-9-21-11-12/h2-5,7,9,11,15H,6,8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPGWRIZJJMAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features Reference
N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)furan-3-carboxamide 3-Methoxypyrrolidin-1-yl ~357.4* N/A N/A Methoxy enhances polarity; pyrrolidine restricts conformation -
N-[4-(Diethylamino)phenyl]-5-methyl-2-(5-methylisoxazol-3-yl)furan-3-carboxamide Diethylamino 393.45 N/A 75 Diethylamino increases lipophilicity
N-[2-(Piperidin-1-yl)phenyl]-2-methylfuran-3-carboxamide Piperidin-1-yl 298.37 Yellow oil 80 6-membered piperidine ring; less steric hindrance
N-[2-(4-Methylpiperidin-1-yl)phenyl]-2-methylfuran-3-carboxamide 4-Methylpiperidin-1-yl 312.40 Yellow oil 84 Methyl group enhances steric bulk
N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide Thiophen-2-yl ethyl + diethylamino 409.52 89.9–91.5 93 Thiophene introduces π-π interactions

*Calculated based on formula C₁₆H₁₉N₂O₃.

Key Observations:

  • Pyrrolidine vs.
  • Methoxy Group: The 3-methoxy substituent on pyrrolidine enhances polarity and hydrogen-bonding capacity, contrasting with lipophilic groups like diethylamino or thiophene in analogs .
  • Synthetic Yields: While the target compound’s synthesis details are unspecified, similar derivatives (e.g., diethylamino-substituted furan-3-carboxamides) achieve yields of 75–93% using HBTU/DIPEA-mediated coupling in DMF .

Crystallographic and Conformational Insights

The crystal structure of N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide () reveals a planar furan-carboxamide system with intermolecular hydrogen bonds (N–H···O) stabilizing the lattice. While this compound has a bulkier dibenzocycloheptenyl group, its furan-3-carboxamide moiety aligns with the target compound, suggesting similar hydrogen-bonding propensities. The target compound’s 3-methoxypyrrolidine may introduce additional intramolecular interactions, altering solubility and bioavailability compared to less polar analogs .

Electronic and Steric Effects

  • Electron-Donating vs. This contrasts with electron-withdrawing groups (e.g., bromo, trifluoromethyl) in analogs like 5-(4-Bromophenyl)-N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)furan-3-carboxamide, which reduce aromatic reactivity but enhance metabolic stability .
  • Steric Hindrance: The 3-methoxy group on pyrrolidine may create steric hindrance near the nitrogen, affecting binding to flat enzymatic active sites compared to less hindered diethylamino derivatives .

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its pharmacological effects.

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 1797277-81-6
  • Structure : The compound features a furan ring, a carboxamide group, and a pyrrolidine moiety, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes, such as histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression .
  • Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are vital for mood regulation and cognitive functions.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties through the following mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The observed IC50 values range from 10 to 30 µM depending on the cell type .
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)25

Neuroprotective Effects

In preclinical studies, the compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's:

  • Oxidative Stress Reduction : It has been shown to reduce levels of reactive oxygen species (ROS), thereby protecting neuronal cells from apoptosis .

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Case Studies

Several studies have focused on the pharmacological applications of this compound:

  • Study on Cancer Cell Lines : A study published in Cancer Research evaluated the effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through caspase activation pathways .
  • Neuroprotection in Animal Models : In an animal model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the crystal structure of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-3-carboxamide?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Growing high-quality crystals using vapor diffusion or slow evaporation.
  • Data collection on a diffractometer (e.g., Bruker SMART APEXII) with Mo-Kα radiation.
  • Refinement using software like SHELXL to analyze unit cell parameters (e.g., monoclinic P21/c space group) and hydrogen bonding networks .
    • Critical Parameters : Monitor β angles (e.g., β = 101.934°) and lattice constants (a, b, c) to confirm structural integrity.

Q. How can researchers validate the purity of this compound during synthesis?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v). A purity threshold of ≥98% is typical for pharmacological studies .
  • Mass Spectrometry : Confirm molecular weight (e.g., 408.44 g/mol for analogous structures) via ESI-MS .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Enzyme Inhibition Assays : For target-specific activity, use protocols similar to PrpC inhibition studies (e.g., monitoring thiol release via DTNB at 412 nm). IC50 values can be calculated using nonlinear regression .
  • Binding Affinity Studies : Radioligand displacement assays (e.g., for receptor antagonism) with HEK293 cells expressing target receptors .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine or furan moieties affect pharmacological activity?

  • Methodology :

  • SAR Analysis : Compare analogs with substitutions (e.g., halogenation, methoxy variations) using:
  • Docking Simulations : AutoDock Vina to predict binding poses with targets like D3 receptors .
  • Functional Assays : Measure changes in IC50 or Ki values (e.g., a 2-methyl substitution on pyrrolidine increased affinity by 3-fold in related compounds) .
  • Data Interpretation : Correlate steric/electronic effects (e.g., logP changes) with activity trends.

Q. What strategies resolve contradictions in enzymatic inhibition data across studies?

  • Methodology :

  • Kinetic Analysis : Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots.
  • Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions (e.g., Tris-HCl vs. HEPES buffers) .
  • Control Experiments : Include known inhibitors (e.g., V-13–009920 for PrpC) to validate assay conditions .

Q. How can hydrogen bonding networks inferred from crystallography guide drug design?

  • Methodology :

  • Analyze intermolecular interactions (e.g., N–H···O bonds with bond lengths ~2.8–3.0 Å) to identify critical residues for target binding .
  • Case Study : In a related carboxamide, a hydrogen bond with Tyr326 in the active site improved inhibitory potency by 50% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.